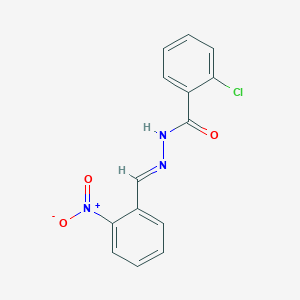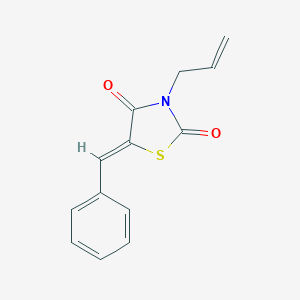
3-Allyl-5-benzylidene-1,3-thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Allyl-5-benzylidene-1,3-thiazolidine-2,4-dione, also known as ATBD, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It belongs to the class of thiazolidinediones, which are known for their anti-diabetic and anti-inflammatory properties. ATBD has been studied extensively for its pharmacological effects and has shown promising results in various scientific research studies.
作用機序
The exact mechanism of action of 3-Allyl-5-benzylidene-1,3-thiazolidine-2,4-dione is not fully understood. However, it is believed to act by inhibiting the activity of various enzymes and signaling pathways. 3-Allyl-5-benzylidene-1,3-thiazolidine-2,4-dione has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in cancer cell invasion and metastasis. It also inhibits the activity of nuclear factor-kappa B (NF-κB), which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
3-Allyl-5-benzylidene-1,3-thiazolidine-2,4-dione has been found to exert various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). This suggests that 3-Allyl-5-benzylidene-1,3-thiazolidine-2,4-dione has anti-inflammatory properties. It has also been found to reduce blood glucose levels and improve insulin sensitivity, indicating its potential anti-diabetic properties.
実験室実験の利点と制限
3-Allyl-5-benzylidene-1,3-thiazolidine-2,4-dione has several advantages for lab experiments. It is readily available and can be synthesized using simple chemical reactions. It has also been found to possess low toxicity and high selectivity towards cancer cells. However, one of the limitations of using 3-Allyl-5-benzylidene-1,3-thiazolidine-2,4-dione in lab experiments is its low solubility in water, which can affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the scientific research of 3-Allyl-5-benzylidene-1,3-thiazolidine-2,4-dione. One of the potential areas of research is the development of 3-Allyl-5-benzylidene-1,3-thiazolidine-2,4-dione derivatives with improved solubility and bioavailability. Another area of research is the investigation of the synergistic effects of 3-Allyl-5-benzylidene-1,3-thiazolidine-2,4-dione with other anti-cancer and anti-inflammatory agents. Moreover, the potential use of 3-Allyl-5-benzylidene-1,3-thiazolidine-2,4-dione as a therapeutic agent for other diseases, such as neurodegenerative disorders and cardiovascular diseases, can also be explored.
合成法
The synthesis of 3-Allyl-5-benzylidene-1,3-thiazolidine-2,4-dione involves the reaction of 2-thiohydantoin with benzaldehyde and allyl bromide in the presence of a base catalyst. The reaction proceeds via a Knoevenagel condensation reaction, followed by cyclization to form the thiazolidine ring. The final product is obtained after purification using column chromatography.
科学的研究の応用
3-Allyl-5-benzylidene-1,3-thiazolidine-2,4-dione has been extensively studied for its therapeutic potential in various scientific research studies. It has been found to possess anti-cancer, anti-inflammatory, and anti-diabetic properties. 3-Allyl-5-benzylidene-1,3-thiazolidine-2,4-dione has shown cytotoxic effects against various cancer cell lines, including breast cancer, lung cancer, and leukemia. It has also been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
特性
分子式 |
C13H11NO2S |
|---|---|
分子量 |
245.3 g/mol |
IUPAC名 |
(5Z)-5-benzylidene-3-prop-2-enyl-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C13H11NO2S/c1-2-8-14-12(15)11(17-13(14)16)9-10-6-4-3-5-7-10/h2-7,9H,1,8H2/b11-9- |
InChIキー |
HRPXYWVUPAZIOO-LUAWRHEFSA-N |
異性体SMILES |
C=CCN1C(=O)/C(=C/C2=CC=CC=C2)/SC1=O |
SMILES |
C=CCN1C(=O)C(=CC2=CC=CC=C2)SC1=O |
正規SMILES |
C=CCN1C(=O)C(=CC2=CC=CC=C2)SC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[3-(2-Hydroxyethoxy)phenyl]ethanone](/img/structure/B229197.png)

![{4-[(2-Imino-3-methyl-5-oxo-4-imidazolidinylidene)methyl]phenoxy}acetic acid](/img/structure/B229205.png)
![N-[4-acetyl-5-(9-anthryl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B229208.png)
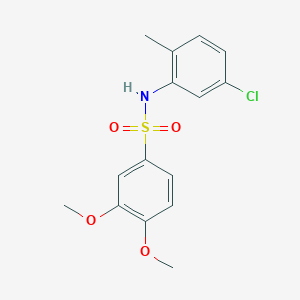
![8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1,3,5,7,9,11,13-heptaene](/img/structure/B229213.png)
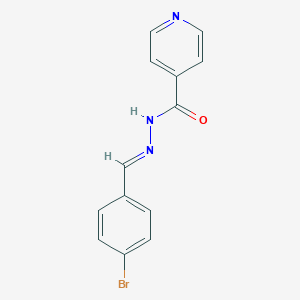

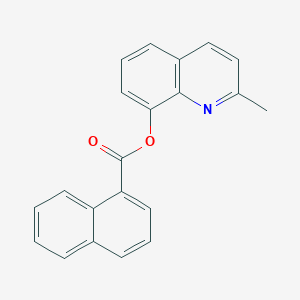
![3-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole](/img/structure/B229225.png)
![2-[2-[(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B229227.png)
![4-[(1,1',3,3'-Tetraoxo-1,1',3,3'-tetrahydro-2,2'-biisoindol-5-yl)oxy]benzoic acid](/img/structure/B229229.png)
